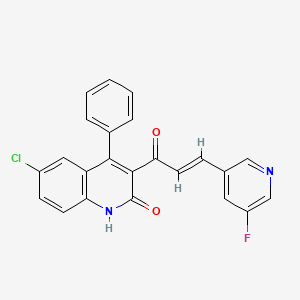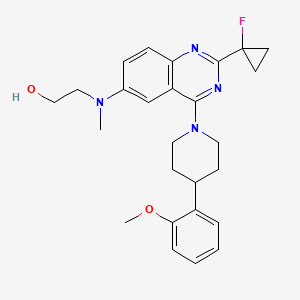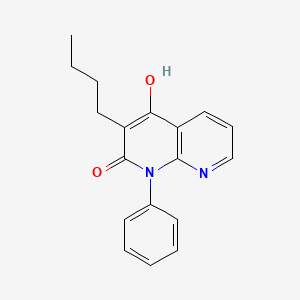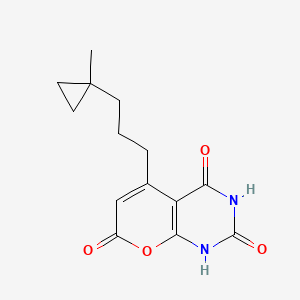![molecular formula C19H17NO5S B610804 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-morpholino-7H-thieno[3,2-b]pyran-7-one CAS No. 1174428-47-7](/img/structure/B610804.png)
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-morpholino-7H-thieno[3,2-b]pyran-7-one
Übersicht
Beschreibung
The compound “3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-morpholino-7H-thieno[3,2-b]pyran-7-one” is a complex organic molecule that contains several functional groups including a dihydrobenzo[b][1,4]dioxin ring, a morpholino group, and a thieno[3,2-b]pyran-7-one ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings would likely contribute to the compound’s chemical properties and reactivity .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings could influence its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
1. Dual PI3K/BRD4 Inhibitor in Cancer Treatment SF2523 is a dual PI3K/BRD4 inhibitor that has been shown to block tumor immunosuppression and promote adaptive immune responses in cancer . It has been reported to suppress tumor growth in syngeneic and spontaneous murine cancer models, reduce infiltration of myeloid-derived suppressor cells, block polarization of immunosuppressive macrophages, restore CD8+ T-cell activity, and stimulate antitumor immune responses .
Role in Modulating Immune Responses
The compound has been found to play a role in modulating innate and adaptive immune responses . It blocks the association of BRD4 with promoters of arginase and other IL4-driven macrophage genes, which promote immunosuppression in the tumor microenvironment .
3. Potential in Treating Macrophage-Dependent Immunosuppressive Tumors SF2523 has been reported to have potential in treating macrophage-dependent immunosuppressive tumors . It can hit both PI3K and BRD4 signaling efficiently, with less toxicity as compared with combining individual inhibitors of PI3K and BRD4 signaling .
4. Application in Plasma Protein Binding and Metabolism Studies A sensitive and selective liquid chromatography coupled with tandem mass spectrometry (LC–MS/MS) method was developed for the quantitation of SF2523 in mouse plasma . This method was successfully applied to plasma protein binding and in vitro metabolism studies .
5. Role in Disrupting Cell Cycle Progression SF2523 has been found to disrupt renal cell carcinoma (RCC) cell cycle progression . This suggests its potential application in the treatment of RCC.
Inhibition of Cell Migration
The compound has been reported to inhibit cell migration , which is a crucial process in cancer metastasis. This suggests its potential use in preventing or slowing down the spread of cancer.
7. Dual Inhibition of PI3K and BRD4 SF2523 is a dual-action inhibitor that impairs PI3K/BRD4 signaling in vitro and in vivo . It affords maximal MYC down-regulation, blocks expression and activation, promotes MYC degradation, and markedly inhibits cancer cell growth and metastasis .
8. Potential in Reducing Tumor Burden and Increasing Immune Effector Response SF2523 has been suggested to have the potential to reduce the tumor burden and increase immune effector response . This opens opportunities to explore SF2523 in the treatment of macrophage-dependent immunosuppressive tumors .
Wirkmechanismus
Target of Action
SF2523, also known as 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-morpholino-7H-thieno[3,2-b]pyran-7-one, primarily targets two proteins: Phosphoinositide 3-kinases (PI3K) and Bromodomain-containing protein 4 (BRD4) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins, which are epigenetic “reader” proteins that play important roles in histone acetylation-dependent transcriptional regulation .
Mode of Action
SF2523 is a dual PI3K/BRD4 inhibitor that orthogonally hits PI3K and BRD4 . It blocks the association of BRD4 with promoters of certain genes, thereby inhibiting their transcription . Simultaneously, it inhibits the kinase activity of PI3K . This dual inhibition leads to the blockage of expression, activation, and stabilization of the Myc protein, a transcription factor involved in cell cycle progression, apoptosis, and cellular transformation .
Biochemical Pathways
The dual inhibition of PI3K and BRD4 by SF2523 affects multiple biochemical pathways. It blocks the PI3K/AKT/mTOR signaling pathway, which is involved in cell survival and proliferation . It also inhibits the transcriptional activity mediated by BRD4, affecting the expression of genes involved in inflammation and immune responses .
Result of Action
The dual inhibition of PI3K and BRD4 by SF2523 leads to a variety of molecular and cellular effects. It suppresses tumor growth in various cancer models, reduces the infiltration of myeloid-derived suppressor cells, blocks the polarization of immunosuppressive macrophages, restores CD8+ T-cell activity, and stimulates antitumor immune responses . It also effectively blocks SARS-CoV-2 replication in lung bronchial epithelial cells in vitro .
Action Environment
The action of SF2523 can be influenced by various environmental factors. For instance, the tumor microenvironment, characterized by factors such as hypoxia, acidity, and the presence of various immune cells, can influence the efficacy of SF2523 . .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-morpholin-4-ylthieno[3,2-b]pyran-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S/c21-14-10-17(20-3-5-22-6-4-20)25-18-13(11-26-19(14)18)12-1-2-15-16(9-12)24-8-7-23-15/h1-2,9-11H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTKNUOMWLJVNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)C3=C(O2)C(=CS3)C4=CC5=C(C=C4)OCCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-morpholino-7H-thieno[3,2-b]pyran-7-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4E)-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B610722.png)


![3-Pyridinecarboxamide, 5-[[(5-chloro-2-methoxyphenyl)sulfonyl]amino]-](/img/structure/B610727.png)

![5-{[6-chloro-5-(2'-hydroxy[1,1'-biphenyl]-4-yl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy}-2-methylbenzoic acid](/img/structure/B610733.png)
![Manganese(2+);2,5,12,15,18-pentazatricyclo[17.4.0.06,11]tricosane;dichloride](/img/structure/B610735.png)



![Benzenesulfonamide, 4-(hydroxyamino)-N-[2-(2-naphthalenyloxy)ethyl]-](/img/structure/B610743.png)
